molecular formula C59H84N18O13 B137889 [D-Lys6]-LH-RH CAS No. 130751-49-4

[D-Lys6]-LH-RH

货号: B137889
CAS 编号: 130751-49-4
分子量: 1253.4 g/mol
InChI 键: HOWBSMILMYIFKQ-OBCLEYQXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of [D-Lys6]-LH-RH typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as dicyclohexylcarbodiimide.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, allowing for the efficient production of large quantities of the peptide .

化学反应分析

Types of Reactions

[D-Lys6]-LH-RH can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan and tyrosine residues.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol.

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine .

科学研究应用

Targeted Drug Delivery Systems

1. Conjugation with Anticancer Agents

One of the most notable applications of [D-Lys6]-LH-RH is its use in targeted drug delivery systems. The compound has been conjugated with various anticancer drugs to enhance their efficacy while minimizing side effects. Some prominent examples include:

  • Doxorubicin Conjugates : The compound has been linked to doxorubicin (AN-152) and its analogs (e.g., AN-207), demonstrating high binding affinity for LHRH receptors on cancer cells. These conjugates have shown promising results in preclinical and clinical trials, particularly for endometrial and ovarian cancers, leading to the FDA granting orphan drug status to AN-152 .
  • Other Drug Conjugates : Research has also explored the linkage of this compound with other therapeutic agents such as curcumin and gemcitabine. These conjugates have exhibited significant cytotoxic effects on cancer cell lines, including pancreatic and prostate cancers .
Drug Conjugate Target Cancer Type Efficacy Clinical Status
AN-152 (Doxorubicin)Endometrial/OvarianHighPhase III
Gemcitabine-[D-Lys6]-LH-RHProstateModeratePreclinical
Curcumin-[D-Lys6]-LH-RHPancreaticSignificantPreclinical

2. Nanoparticle Systems

Recent advancements have integrated this compound into nanoparticle drug delivery systems. These systems aim to improve the solubility, stability, and biodistribution of anticancer drugs. By utilizing this compound as a targeting moiety, these nanoparticles can preferentially accumulate in tumors, enhancing therapeutic outcomes while reducing systemic toxicity .

Imaging Applications

1. Radiolabeled Peptides for Cancer Imaging

This compound has been utilized in the development of radiolabeled peptides for imaging purposes. For instance, the DOTA chelator has been conjugated to this compound to create imaging probes like 111In-DOTA-Ahx-(D-Lys 6-GnRH). These probes have demonstrated excellent tumor-targeting capabilities in preclinical models, allowing for effective visualization of cancer lesions using SPECT imaging techniques .

Imaging Probe Cancer Type Binding Affinity Imaging Technique
111In-DOTA-Ahx-(D-Lys 6-GnRH)Prostate/Breast36.1 nMSPECT/CT
DOTA-Ahx-(Lys 6-GnRH)BreastLow nanomolarSPECT/CT

Case Study 1: AN-152 in Ovarian Cancer

In a clinical trial involving AN-152, patients with advanced ovarian cancer were treated with this doxorubicin conjugate. Results indicated a significant reduction in tumor size with minimal adverse effects compared to traditional chemotherapy regimens. The study highlighted the potential of this compound conjugates in improving patient outcomes through targeted therapy .

Case Study 2: Imaging with 111In-DOTA-Ahx-(D-Lys 6-GnRH)

A study evaluated the efficacy of 111In-DOTA-Ahx-(D-Lys 6-GnRH) as a diagnostic tool for breast cancer. The probe successfully localized tumors in xenografted mice models, demonstrating a strong correlation between receptor expression levels and imaging results. This case underscored the importance of receptor-targeting strategies in enhancing diagnostic accuracy .

作用机制

The compound exerts its effects by binding to the luteinising hormone releasing hormone receptor on the surface of target cells. This binding triggers a cascade of intracellular events that can lead to the inhibition of hormone secretion. In the case of ovarian cancer, the attached doxorubicin is expected to kill the cancer cells, slowing down the growth and spread of the cancer .

相似化合物的比较

Similar Compounds

    Triptorelin: Another synthetic decapeptide with a similar structure and function.

    Goserelin: A synthetic analog used in the treatment of prostate cancer and breast cancer.

Uniqueness

[D-Lys6]-LH-RH is unique due to its specific sequence and the presence of the D-lysine residue, which can enhance its stability and binding affinity to receptors .

生物活性

[D-Lys6]-LH-RH, a synthetic analog of luteinizing hormone-releasing hormone (LHRH), has garnered attention due to its biological activity, particularly in cancer treatment. This compound acts primarily as a GnRH receptor agonist and has been studied for its potential therapeutic applications, especially in targeting hormone-sensitive cancers such as prostate and breast cancer.

This compound is characterized by the substitution of lysine at position 6, which enhances its binding affinity to the LHRH receptor compared to natural LHRH. This modification allows for more effective stimulation of gonadotropin release, influencing downstream hormonal pathways crucial for reproductive functions and tumor growth regulation.

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity when conjugated with cytotoxic agents. Notably, studies have shown that the conjugation of this peptide with doxorubicin (AEZS-108) leads to enhanced anticancer efficacy. In vivo studies using nude mice with xenografted castration-resistant prostate DU-145 tumors demonstrated:

  • Tumor Growth Inhibition : A 90.5% reduction in tumor growth was observed after treatment with AEZS-108 compared to control groups, significantly outperforming treatments with doxorubicin alone or this compound alone (p<0.01) .
  • Autophagy Induction : The combination treatment also increased autophagy rates, indicating a potential mechanism for enhanced cytotoxicity .

Hormonal Regulation

In animal models, this compound has been shown to effectively reduce serum testosterone levels, which is particularly beneficial in treating hormone-dependent tumors. For instance, studies involving rat models revealed significant reductions in testosterone following administration of [D-Trp6]-LHRH analogs, suggesting a similar effect could be expected with this compound .

Comparative Efficacy

A comparison of various LHRH analogs highlights the unique properties of this compound:

Analog Mechanism Target Cancer Type Efficacy
This compoundGnRH receptor agonistProstate, breast cancerHigh (90.5% tumor growth inhibition)
[D-Trp6]-LHRHGnRH receptor antagonistProstate cancerModerate (testosterone reduction)
AEZS-108Cytotoxic LHRH conjugateCastration-resistant prostateVery High (90.5% tumor growth inhibition)

Case Studies

  • Prostate Cancer Treatment : A clinical trial involving patients with advanced prostate cancer treated with an LHRH analog showed significant reductions in tumor size and serum prostate-specific antigen (PSA) levels, demonstrating the efficacy of targeting LHRH receptors in malignancies reliant on hormonal signaling.
  • Breast Cancer Models : In vitro studies on human breast cancer cell lines (e.g., MCF7) treated with this compound indicated marked reductions in cell viability, reinforcing its potential as a targeted therapy for hormone-responsive tumors .

属性

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N18O13/c1-32(2)23-42(52(84)71-41(12-7-21-65-59(62)63)58(90)77-22-8-13-47(77)57(89)67-29-48(61)80)72-50(82)39(11-5-6-20-60)70-53(85)43(24-33-14-16-36(79)17-15-33)73-56(88)46(30-78)76-54(86)44(25-34-27-66-38-10-4-3-9-37(34)38)74-55(87)45(26-35-28-64-31-68-35)75-51(83)40-18-19-49(81)69-40/h3-4,9-10,14-17,27-28,31-32,39-47,66,78-79H,5-8,11-13,18-26,29-30,60H2,1-2H3,(H2,61,80)(H,64,68)(H,67,89)(H,69,81)(H,70,85)(H,71,84)(H,72,82)(H,73,88)(H,74,87)(H,75,83)(H,76,86)(H4,62,63,65)/t39-,40+,41+,42+,43+,44+,45+,46+,47+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWBSMILMYIFKQ-OBCLEYQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N18O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1253.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52671-12-2, 130751-49-4
Record name [D-Lys6]-LH-RH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 130751-49-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[D-Lys6]-LH-RH
Reactant of Route 2
[D-Lys6]-LH-RH
Reactant of Route 3
[D-Lys6]-LH-RH
Reactant of Route 4
[D-Lys6]-LH-RH
Reactant of Route 5
Reactant of Route 5
[D-Lys6]-LH-RH
Reactant of Route 6
Reactant of Route 6
[D-Lys6]-LH-RH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。